N-[4-(allyloxy)phenyl]nicotinamide -

N-[4-(allyloxy)phenyl]nicotinamide

Catalog Number: EVT-4017628
CAS Number:
Molecular Formula: C15H14N2O2
Molecular Weight: 254.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Liquid Crystals: The structural similarity of N-[4-(allyloxy)phenyl]nicotinamide to molecules like 4-allyloxy and 4-methoxy phenyl oxazolines, which are known to form crystalline structures and exhibit birefringence [], suggests its potential application in liquid crystal technology. The presence of the rigid aromatic rings and the flexible allyloxy chain in its structure could contribute to the formation of ordered phases characteristic of liquid crystals.
  • Polymer Synthesis: The allyloxy group in N-[4-(allyloxy)phenyl]nicotinamide can be utilized for polymerization reactions []. This opens avenues for synthesizing novel polymers with potential applications in various fields like coatings, adhesives, and drug delivery systems.

Medicinal Chemistry

Synthesis Analysis: Similar synthesis strategies used for other bioactive nicotinamide derivatives, such as those described in papers [, , , , , , , , , , , ], could be explored for the synthesis of N-[4-(allyloxy)phenyl]nicotinamide.

Mechanism of Action: While the exact mechanism of action of N-[4-(allyloxy)phenyl]nicotinamide is unknown, its structural similarity to other nicotinamide derivatives suggests potential mechanisms like enzyme inhibition (e.g., NAMPT, CDK8, VEGFR-2) [, , , , , ] or modulation of signaling pathways involved in inflammation, apoptosis, and oxidative stress [, , ].

  • Anti-cancer activity: N-[4-(allyloxy)phenyl]nicotinamide could be investigated for its potential to inhibit tumor growth, potentially by targeting similar pathways as other nicotinamide-based anticancer agents [, , , , , ].
  • Anti-inflammatory activity: Given the role of nicotinamide derivatives in modulating inflammatory responses [, ], this compound could be explored as a potential therapeutic agent for inflammatory diseases.
  • Neuroprotective activity: Considering the neuroprotective effects observed with some nicotinamide derivatives [, ], N-[4-(allyloxy)phenyl]nicotinamide could be investigated for its ability to protect neurons from damage.

(E)-N-(4-(1-(2-(4-Benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide

Compound Description: This compound is a nicotinamide-based derivative designed as an antiproliferative VEGFR-2 inhibitor. [] It exhibits excellent binding with VEGFR-2, confirmed by molecular docking and dynamic simulations. [] The compound shows antiproliferative effects against MCF-7 and HCT 116 cancer cell lines with minimal toxicity towards non-cancerous Vero cell lines. []

(E)-N-(4-(1-(2-(4-(4-Chlorobenzamido)benzoyl)hydrazono)ethyl) phenyl)nicotinamide

Compound Description: This compound is a nicotinamide derivative designed as an anti-VEGFR-2 agent with potential antiproliferative and apoptotic properties. [] In silico studies showed excellent binding affinity against VEGFR-2 and favorable ADMET properties. [] In vitro studies confirmed its VEGFR-2 inhibitory activity and cytotoxic effects against HCT-116 and A549 cancer cell lines, while exhibiting low toxicity toward Vero cell lines. [] The compound also demonstrated apoptosis induction and migration inhibition in HCT-116 cells. []

Relevance: This compound is also an N-phenylnicotinamide derivative, similar to the target compound N-[4-(allyloxy)phenyl]nicotinamide. [] The presence of the nicotinamide moiety linked to a substituted phenyl ring establishes the structural similarity. This compound incorporates chlorine atom in the benzamide substituent for enhanced interaction with the VEGFR-2 target. []

(E)-N-(5-((4-(((2-(1H-Indol-3-yl)ethyl)(isopropyl)amino)methyl)phenyl)amino)pentyl)-3-(pyridin-3-yl)acrylamide (30)

Compound Description: This compound is a potent small-molecule inhibitor of NAMPT, designed using a structure-based strategy. [] It shows promising in vitro and in vivo antitumor activities, with an IC50 of 25.3 nM for binding to NAMPT. [] It demonstrated significant inhibitory activity against various cancer cell lines, including MCF-7 and MDA-MB-231. [] Notably, it displayed significant antitumor efficacy in an orthotopic MDA-MB-231 triple-negative breast cancer xenograft tumor model. []

Relevance: This compound contains a nicotinamide moiety and an aromatic ring system, making it structurally related to N-[4-(allyloxy)phenyl]nicotinamide. [] Although the structure is not directly analogous, the shared presence of these key pharmacophores suggests potential similarities in their biological activities and interactions with target proteins.

N-(2-(4-bromophenylamino)-5-(trifluoromethyl)phenyl)nicotinamide (SRVIC30)

Compound Description: This compound is a nicotinamide derivative with demonstrated antimetastatic effects in murine melanoma. [] Topical administration of SRVIC30 in a murine subcutaneous melanoma model increased tumor cell apoptosis and influenced the tumor microenvironment. [] This led to an increase in peroxidase antioxidant enzyme, dead cells via caspase-3 activation, and collagen fiber deposition within the tumors. []

Relevance: This compound shares the N-phenylnicotinamide core structure with the target compound N-[4-(allyloxy)phenyl]nicotinamide. [] Both have a nicotinamide group directly attached to a phenyl ring. The key difference lies in the substituents on the phenyl ring, where SRVIC30 incorporates a bromine atom, a trifluoromethyl group, and an amino group, potentially contributing to its antimetastatic activity. []

N-(4-(hydrazinecarbonyl)phenyl)nicotinamide

Compound Description: This compound serves as a key intermediate in synthesizing a series of nicotinamide derivatives with various monosaccharides attached via hydrazone linkage. [] While the compound itself doesn't exhibit strong anticancer activity, its derivatives show weak activity against the NCI 60 cell line screening. []

Relevance: This compound can be classified as an N-phenylnicotinamide derivative, sharing the central structural motif with N-[4-(allyloxy)phenyl]nicotinamide. [] Both compounds contain a nicotinamide group directly attached to a phenyl ring. The difference lies in the substituent at the para position of the phenyl ring. In this related compound, a hydrazinecarbonyl group replaces the allyloxy group found in the target compound, indicating a potential site for further structural modifications and exploring different biological activities. []

N-(4-pyridyl)isonicotinamide (1)

Compound Description: This pyridyl amide is a highly efficient hydrogelator, forming hydrogels at concentrations ranging from 0.37 to 20 wt%. [] Its gelation properties are attributed to its unique molecular structure and the formation of specific intermolecular interactions.

Relevance: While not a direct structural analog, N-(4-pyridyl)isonicotinamide shares the key structural element of a pyridine ring linked to an amide group with N-[4-(allyloxy)phenyl]nicotinamide. [] This shared motif suggests potential similarities in their chemical properties and potential for forming intermolecular interactions, although their overall structural differences likely result in distinct biological activities.

Properties

Product Name

N-[4-(allyloxy)phenyl]nicotinamide

IUPAC Name

N-(4-prop-2-enoxyphenyl)pyridine-3-carboxamide

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

InChI

InChI=1S/C15H14N2O2/c1-2-10-19-14-7-5-13(6-8-14)17-15(18)12-4-3-9-16-11-12/h2-9,11H,1,10H2,(H,17,18)

InChI Key

OARSETKFRRPKTJ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.